molecular formula C21H36N2O2S B12772044 1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea CAS No. 88222-16-6

1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea

Cat. No.: B12772044
CAS No.: 88222-16-6
M. Wt: 380.6 g/mol
InChI Key: DPPRMAISXXNFCA-UHFFFAOYSA-N
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Description

1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea is an organic compound known for its unique chemical structure and properties It features a urea moiety attached to a hexyl chain, which is further linked to a 3,5-di-tert-butyl-4-hydroxyphenyl group via a thioether bond

Preparation Methods

The synthesis of 1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea typically involves multiple steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 3,5-di-tert-butyl-4-hydroxyphenyl with a suitable thiol reagent to form the thioether linkage.

    Attachment of the Hexyl Chain: The thioether intermediate is then reacted with a hexyl halide under appropriate conditions to attach the hexyl chain.

    Urea Formation: Finally, the hexyl-thioether intermediate is reacted with an isocyanate or a urea derivative to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea undergoes various chemical reactions:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the thioether or urea functionalities.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on various biological pathways.

    Industry: It is used in the formulation of materials that require antioxidant properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea primarily involves its antioxidant properties. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The thioether linkage also contributes to its reactivity, allowing it to interact with various molecular targets and pathways involved in oxidative stress and cellular protection.

Comparison with Similar Compounds

1-(2-((3,5-Di-t-butyl-4-hydroxyphenyl)thio)hexyl)urea can be compared with other similar compounds:

    3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: This compound also features the 3,5-di-tert-butyl-4-hydroxyphenyl group but lacks the thioether and urea functionalities.

    1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide: This compound includes a quinoline moiety and is used in different applications, highlighting the versatility of the 3,5-di-tert-butyl-4-hydroxyphenyl group.

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is used as an antioxidant in polymers, similar to the applications of this compound.

Properties

CAS No.

88222-16-6

Molecular Formula

C21H36N2O2S

Molecular Weight

380.6 g/mol

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexylurea

InChI

InChI=1S/C21H36N2O2S/c1-8-9-10-14(13-23-19(22)25)26-15-11-16(20(2,3)4)18(24)17(12-15)21(5,6)7/h11-12,14,24H,8-10,13H2,1-7H3,(H3,22,23,25)

InChI Key

DPPRMAISXXNFCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CNC(=O)N)SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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